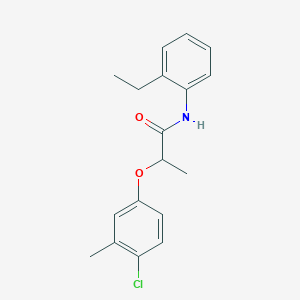
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide, also known as Clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its pharmacological properties, including its ability to lower triglyceride and cholesterol levels in the blood.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid is widely used in scientific research for its pharmacological properties. It is commonly used to study the effects of fibric acid derivatives on lipid metabolism and atherosclerosis. It has also been used in studies on the regulation of gene expression and the role of peroxisome proliferator-activated receptors (PPARs) in lipid metabolism.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid works by activating PPARs, which are nuclear receptors that regulate gene expression. PPARs are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. By activating PPARs, this compound acid increases the expression of genes involved in fatty acid oxidation and decreases the expression of genes involved in lipid synthesis. This leads to a decrease in triglyceride and cholesterol levels in the blood.
Biochemical and Physiological Effects
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to lower triglyceride and cholesterol levels in the blood, increase insulin sensitivity, and decrease inflammation. It has also been shown to have anti-proliferative effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid in lab experiments is that it is a well-established pharmacological agent with a known mechanism of action. It is also relatively inexpensive and easy to obtain. However, one limitation is that it is not very specific in its effects, as it activates all three subtypes of PPARs. This can make it difficult to study the specific effects of individual PPAR subtypes.
Direcciones Futuras
There are a number of future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid. One area of interest is the development of more specific PPAR agonists that can target individual PPAR subtypes. Another area of interest is the study of the effects of this compound acid on other metabolic pathways, such as glucose metabolism and mitochondrial function. Finally, there is interest in the use of this compound acid as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity.
Conclusion
This compound acid is a widely used pharmacological agent in scientific research due to its ability to lower triglyceride and cholesterol levels in the blood. Its mechanism of action involves the activation of PPARs, which regulate gene expression and lipid metabolism. While it has some limitations in terms of specificity, it is a well-established and relatively inexpensive agent for studying the effects of PPAR activation. There are a number of future directions for research on this compound acid, including the development of more specific PPAR agonists and the study of its effects on other metabolic pathways.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-14-7-5-6-8-17(14)20-18(21)13(3)22-15-9-10-16(19)12(2)11-15/h5-11,13H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJDDZFDWQRULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
![4-{[methyl(phenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409011.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4409030.png)
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409032.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B4409047.png)
![2-[(5-bromo-2-furoyl)amino]-5-chlorobenzoic acid](/img/structure/B4409055.png)
![2-{4-chloro-5-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4409057.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4409067.png)
![4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde](/img/structure/B4409075.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4409092.png)
![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
